Enhanced Antifungal Efficacy of POOA-Containing Mixtures Versus PAA Alone in Vegetable Process Water
A direct head-to-head comparison demonstrated that a peroxyacetic/octanoic acid mixture (which generates POOA in situ) provided superior antifungal efficacy compared to peroxyacetic acid (PAA) alone. Rate-of-kill studies against yeast and molds showed the POOA-containing mixture achieved greater fungal reduction, and in operational vegetable processing tests, use of the mixture was associated with lower yeast and mold counts in both process water and on the produce itself [1]. This differential antifungal activity is attributed to the lipophilic octanoic acid–derived peracid component, which enhances penetration into fungal cell membranes.
| Evidence Dimension | Antifungal efficacy (yeast and mold reduction) |
|---|---|
| Target Compound Data | Peroxyacetic/octanoic acid mixture: greater antifungal efficacy; lower yeast and mold counts in process water and on potatoes |
| Comparator Or Baseline | Peroxyacetic acid alone: comparatively lower antifungal efficacy |
| Quantified Difference | Not specified as log reduction; reported as greater antifungal efficacy and lower microbial counts |
| Conditions | Fresh-cut vegetable process water; rate-of-kill studies and in-plant vegetable processing trials |
Why This Matters
For procurement in food processing facilities with recycled water systems, selecting a POOA-containing formulation directly improves fungal control outcomes compared to PAA-only alternatives.
- [1] Hilgren JD, Salverda JA. Antimicrobial Efficacy of a Peroxyacetic/Octanoic Acid Mixture in Fresh-Cut-Vegetable Process Waters. Journal of Food Science. 2000;65(8):1376-1379. View Source
